2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde

Description

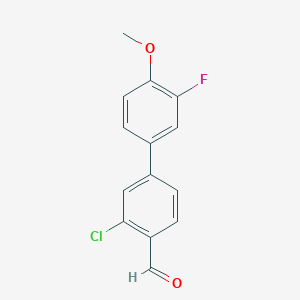

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde (CAS: 716344-23-9) is a substituted benzaldehyde featuring a chloro group at position 2 of the aromatic ring and a 3-fluoro-4-methoxyphenyl substituent at position 3. It is commercially available with a purity of 95% and is utilized as a building block in drug discovery and agrochemical research .

Properties

IUPAC Name |

2-chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-14-5-4-10(7-13(14)16)9-2-3-11(8-17)12(15)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZPXCHHLRBJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 3-fluoro-4-methoxyacetophenone with 2-chloro-6-fluorobenzaldehyde in the presence of a suitable solvent such as methanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzoic acid.

Reduction: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzaldehyde (CAS: Not specified)

- Substituents : Chloro (position 2), trifluoromethyl (position 4).

- Properties : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde group compared to the target compound. This derivative is used in market applications, with projected production growth from 2020–2025 .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

5-Chloro-3-fluoro-4-methoxy-2-methylbenzaldehyde (CAS: 1823049-90-6)

- Substituents : Chloro (position 5), fluoro (position 3), methoxy (position 4), methyl (position 2).

- Purity: 95% .

Amino-Substituted Analogues

2-Chloro-4-(dimethylamino)benzaldehyde (CAS: 1424-66-4)

- Substituents: Chloro (position 2), dimethylamino (position 4).

- Properties: The dimethylamino group is a strong electron donor, decreasing aldehyde electrophilicity. This compound has a melting point of 83–84°C and is used in synthesizing SIRT2 inhibitors (e.g., STC5 in ) .

2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)

- Substituents: Chloro (position 2), diethylamino (position 4).

- Properties: The diethylamino group further enhances electron donation compared to dimethylamino, reducing aldehyde reactivity. Molecular weight: 211.69 g/mol .

Heterocyclic and Sulfur-Containing Analogues

2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1186663-54-6)

- Substituents : Chloro (position 2), pyrazole (position 4).

- Purity: 95% .

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate (CAS: 1171826-50-8)

- Substituents : Chloro (position 2), methylsulfonyl (position 4).

- Properties : The sulfonyl group is a strong electron-withdrawing moiety, increasing acidity of the aldehyde proton. Melting point: 111–112°C (decomposition). Hazard: Irritant .

Nitro and Phenoxy Derivatives

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde

- Substituents: Chloro, trifluoromethyl (phenoxy group), nitro (position 2).

- Properties : The nitro group enhances stability but reduces solubility in polar solvents. Used in herbicide synthesis (e.g., triflurocarbazone derivatives) .

Comparative Data Tables

Biological Activity

2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzaldehyde (CAS No. 716344-23-9) is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro and a fluoro substituent on the aromatic rings, suggests it may exhibit significant biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure

The compound can be represented as follows:

This structure includes:

- A chlorine atom at the 2-position.

- A fluorine atom at the 3-position of the methoxy-substituted phenyl ring.

- An aldehyde functional group contributing to its reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound often show promising biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Enzyme inhibition

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with fluorinated aromatic systems have been noted for their enhanced activity through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 0.312 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is hypothesized to involve:

- Receptor Binding: The compound may interact with specific cellular receptors, modulating their activity.

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or survival pathways.

- Apoptotic Pathways: Induction of apoptosis through mitochondrial pathways has been observed in structurally similar compounds.

Case Studies

-

Study on Anticancer Activity:

- A study focusing on structurally related compounds found that those with methoxy and halogen substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The presence of the methoxy group was crucial for maintaining potency.

"Compounds containing electron-donating groups like methoxy showed improved interaction with target proteins, leading to higher cytotoxic effects" .

-

Enzyme Interaction Studies:

- In vitro studies demonstrated that derivatives of benzaldehyde could effectively inhibit enzymes such as COX-2, which is implicated in inflammatory processes and cancer progression.

"The selectivity index for COX inhibition indicated that these compounds could serve as lead molecules for anti-inflammatory drug development" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.